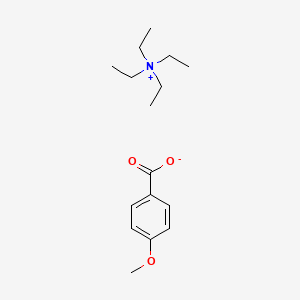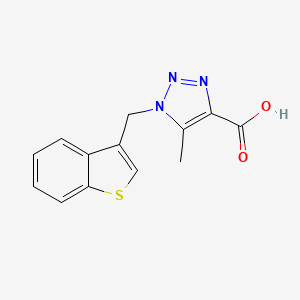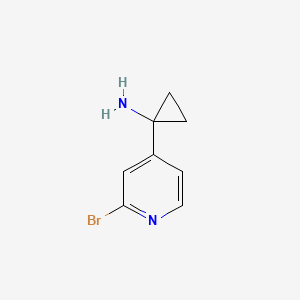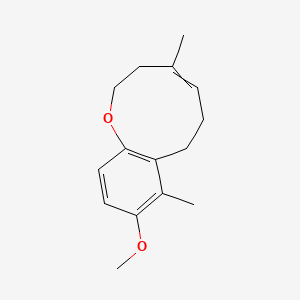
(6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that belongs to the oxadiazine family This compound is characterized by its unique structure, which includes an oxadiazine ring fused with an ethyl and phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.
Major Products
Oxidation: Formation of oxadiazine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is being investigated for its role in the development of new drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (6R)-2-Ethyl-6-methyl-4H-1,3,4-oxadiazin-5(6H)-one
- (6R)-2-Propyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one
- (6R)-2-Ethyl-6-(4-methylphenyl)-4H-1,3,4-oxadiazin-5(6H)-one
Uniqueness
Compared to similar compounds, (6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
919110-51-3 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
(6R)-2-ethyl-6-phenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-9-12-13-11(14)10(15-9)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,13,14)/t10-/m1/s1 |
InChIキー |
DTFVKBAUQDYUHC-SNVBAGLBSA-N |
異性体SMILES |
CCC1=NNC(=O)[C@H](O1)C2=CC=CC=C2 |
正規SMILES |
CCC1=NNC(=O)C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)

![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)


![3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632124.png)
![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12632143.png)
![2-[(3-Chlorophenyl)sulfonyl]pyridine](/img/structure/B12632150.png)
![N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12632159.png)


![(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12632170.png)
